Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride
Description
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride is a nitrogen mustard compound characterized by two 2-chloroethyl groups and a 2-phenylethyl substituent attached to a central nitrogen atom, with a hydrochloride counterion. Nitrogen mustards are alkylating agents that crosslink DNA, leading to cytotoxic effects. This compound is structurally distinct due to its aromatic phenylethyl group, which enhances lipophilicity compared to simpler alkyl-substituted mustards like HN1 (ethyl) or HN2 (methyl) .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N.ClH/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOSAHPINLATIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCl)CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596622 | |
| Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100249-12-5 | |
| Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride typically involves the reaction of diethanolamine with thionyl chloride. The reaction proceeds as follows:
- Diethanolamine is dissolved in a suitable solvent such as dichloroethane.
- Thionyl chloride is added to the solution, resulting in the formation of Bis-(2-chloroethyl)amine hydrochloride.
- The reaction mixture is then heated to around 50°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in large reactors, and the product is purified through processes such as centrifugation and drying. The by-products, such as sulfur dioxide and hydrochloric acid, are typically scrubbed using sodium hydroxide solution to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include substituted amines and other derivatives.
Oxidation: Oxidation products vary depending on the specific conditions but can include aldehydes and carboxylic acids.
Reduction: Reduction typically yields primary or secondary amines
Scientific Research Applications
Pharmaceutical Applications
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride serves primarily as a key intermediate in the synthesis of various pharmaceuticals, particularly those related to piperazine derivatives. Below is a table summarizing notable APIs synthesized using this compound:
| API Name | Use |
|---|---|
| Aripiprazole | Antipsychotic for schizophrenia |
| Cyclophosphamide | Chemotherapy agent |
| Ifosfamide | Chemotherapy agent |
| Estramustine phosphate | Hormonal therapy for prostate cancer |
| Trazodone | Antidepressant |
Synthesis Case Studies
Several case studies highlight the utility of this compound in synthetic processes:
-
Synthesis of Piperazine Derivatives :
A study demonstrated the reaction of this compound with various anilines to produce piperazine derivatives. The reaction typically involves refluxing the amine with an aniline derivative in a suitable solvent, yielding high-purity products.- Example Reaction :
- Example Reaction :
-
Pharmaceutical Intermediates :
Another case involved the synthesis of cyclophosphamide from this compound. The process included multiple steps where the compound acted as a chlorinating agent, facilitating the introduction of phosphoramide functionalities.
Mechanism of Action
The mechanism of action of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₂H₁₈Cl₃N
- Molecular Weight : 298.64 g/mol (estimated based on structural analogs).
- Reactivity : The 2-chloroethyl groups undergo intramolecular cyclization to form reactive aziridinium intermediates, enabling DNA alkylation .
- Synthesis: Typically synthesized via chlorination of diethanolamine derivatives or substitution reactions with thionyl chloride, though the phenylethyl group may require additional steps for introduction .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride with key nitrogen mustards and related compounds:
Biological Activity
Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride, also known as bis(β-chloroethyl)amine hydrochloride, is a compound with notable biological activity primarily explored in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₄H₁₀Cl₂N
- Molecular Weight : 178.49 g/mol
- Density : 1.125 g/cm³
- Melting Point : 212-214 °C
- Boiling Point : 204.2 °C at 760 mmHg
- Solubility : Soluble in water
This compound functions as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on DNA. This property is significant in its application as a chemotherapeutic agent. The compound's mechanism involves the addition of the chloroethyl groups to the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription processes.
Biological Activity
The biological activity of this compound has been characterized through various studies:
-
Antitumor Activity :
- Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in leukemia cells, with a notable increase in mean survival times in animal models treated with this compound compared to control groups .
- A study highlighted its effectiveness against L1210 leukemia cells, demonstrating a dose-dependent reduction in viable cell fractions .
-
Mutagenicity and Toxicity :
- Despite its therapeutic potential, this compound has been associated with mutagenic effects. Limited evidence suggests that exposure may lead to irreversible genetic mutations and developmental toxicity . Chronic exposure can result in various health issues, including respiratory irritation and potential carcinogenic effects .
- Pharmacological Applications :
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
Q & A
Q. What are the validated synthetic routes for Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-phenylethylamine with 2-chloroethyl chloride in the presence of a base (e.g., sodium carbonate) under anhydrous conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., polymerization of chloroethyl groups) .
- Solvent : Polar aprotic solvents like acetonitrile enhance reaction efficiency .
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity, confirmed by HPLC .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents degradation |
| Reaction Time | 12–24 hrs | Maximizes substitution |
| Molar Ratio | 1:2.5 (amine:chloride) | Avoids excess reagent |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (DMSO-d6) shows peaks at δ 3.6–3.8 ppm (methylene groups adjacent to Cl) and δ 7.2–7.4 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 283.1) confirms molecular weight .
- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: 46.3%, N: 4.9%) .
Q. What are the primary biological research applications of this compound?
- Methodological Answer :
- DNA Alkylation Studies : The chloroethyl groups act as alkylating agents, enabling studies on DNA crosslinking mechanisms. Use in vitro assays with plasmid DNA and gel electrophoresis to quantify adduct formation .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa) at 10–100 µM concentrations; monitor viability via MTT assays .
Advanced Research Questions
Q. How can isotopic labeling (e.g., C) of this compound improve pharmacokinetic studies?
- Methodological Answer :
- Synthesis of Labeled Analog : Incorporate C at the phenylethyl group via reductive amination using C-labeled benzaldehyde .
- Applications : Track metabolic pathways in rodent models using liquid scintillation counting (LSC) of blood/tissue samples. Optimize dose (1–5 µCi/g) to balance detection sensitivity and safety .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
- Methodological Answer :
Q. How do pH and temperature affect the compound’s stability in aqueous buffers?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : pH 2–9, 25–40°C, over 30 days.
- Analysis : Monitor degradation via LC-MS. Stability is optimal at pH 4–5 (t >6 months at 4°C). Degradation products include phenethylamine and ethylene glycol derivatives .
Q. How can contradictory data on the compound’s mutagenicity be addressed?
- Methodological Answer :
- Conflict : classifies it as a mutagen, while some studies report low genotoxicity.
- Resolution : Perform Ames tests (TA98 and TA100 strains) with metabolic activation (S9 fraction). Use doses of 0.1–10 µg/plate. If results vary, assess impurities (e.g., residual 2-chloroethyl chloride) via GC-MS .
Method Development & Validation
Q. What strategies optimize the compound’s use in synthesizing nitrogen mustard derivatives?
- Methodological Answer :
- Step 1 : React with aromatic amines (e.g., aniline) in DMF at 80°C for 8 hrs.
- Step 2 : Purify via flash chromatography (silica gel, hexane:ethyl acetate).
- Yield Improvement : Add catalytic KI to enhance nucleophilicity .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, identifying nucleophilic attack sites.
- Simulate transition states for SN2 reactions with thiols (e.g., glutathione), predicting rate constants .
Safety & Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
